molecular formula C12H22ClNO3 B2711735 tert-butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate CAS No. 1909294-05-8

tert-butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate

Cat. No.: B2711735
CAS No.: 1909294-05-8
M. Wt: 263.76
InChI Key: UJLBUSWWABLMPG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, a chloroacetamido group, and a methyl group attached to a pentanoate backbone

Scientific Research Applications

Chemistry:

    Synthesis of Peptide Mimetics: tert-butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate is used as a building block in the synthesis of peptide mimetics and other bioactive molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active molecules.

    Bioconjugation: It is used in bioconjugation reactions to attach bioactive molecules to various carriers.

Industry:

    Chemical Manufacturing: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate typically involves the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using a tert-butyl ester group.

    Introduction of the chloroacetamido group: The protected amino acid is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetamido group.

    Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis Products: The corresponding carboxylic acid and alcohol.

    Oxidation and Reduction Products: Oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

    tert-butyl (2S)-2-(2-bromoacetamido)-4-methylpentanoate: Similar structure but with a bromoacetamido group instead of a chloroacetamido group.

    tert-butyl (2S)-2-(2-iodoacetamido)-4-methylpentanoate: Similar structure but with an iodoacetamido group instead of a chloroacetamido group.

Uniqueness:

    Reactivity: The chloroacetamido group in tert-butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate is more reactive towards nucleophiles compared to the bromoacetamido and iodoacetamido groups, making it a versatile intermediate in organic synthesis.

    Applications: The unique reactivity and structural features of this compound make it particularly useful in the synthesis of peptide mimetics and other bioactive molecules.

Properties

IUPAC Name

tert-butyl (2S)-2-[(2-chloroacetyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO3/c1-8(2)6-9(14-10(15)7-13)11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLBUSWWABLMPG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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